Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate
Description
Chemical Identity and IUPAC Nomenclature
This compound represents a sophisticated synthetic organic compound with well-defined chemical characteristics and nomenclature. The compound is registered under the Chemical Abstracts Service number 1242268-05-8, providing its unique chemical identifier in global databases. The molecular formula C₂₃H₂₈N₄O₂ reflects the complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that constitute this heterocyclic structure.
The IUPAC systematic name, tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]-1-piperazinecarboxylate, precisely describes the compound's structural organization. This nomenclature follows established conventions for piperazine derivatives, indicating the tert-butyl carboxylate group attached to the nitrogen at position 1 of the piperazine ring, while the substituted phenyl group connects at position 4. The phenyl substituent contains both a benzylamino group at the 3-position and a cyano group at the 2-position, creating a highly functionalized aromatic system.
The compound's physical and chemical properties have been characterized through various analytical techniques. The molecular weight is consistently reported as 392.49-392.51 daltons across multiple commercial sources. The melting point has been determined to be 166-168 degrees Celsius, indicating the compound's solid-state stability under standard conditions. The InChI code 1S/C23H28N4O2/c1-23(2,3)29-22(28)27-14-12-26(13-15-27)21-11-7-10-20(19(21)16-24)25-17-18-8-5-4-6-9-18/h4-11,25H,12-15,17H2,1-3H3 provides a unique structural identifier for computational chemistry applications.
Historical Context in Piperazine Derivative Research
The development of this compound emerges from a rich historical foundation in piperazine chemistry that spans over a century of scientific investigation. Piperazine derivatives were initially recognized for their anthelmintic properties, marking the beginning of systematic studies into this heterocyclic scaffold. The fundamental piperazine structure, characterized by a six-membered ring containing two nitrogen heteroatoms at the 1 and 4 positions, provided researchers with a versatile platform for chemical modification.
The evolution of piperazine chemistry accelerated significantly during the mid-twentieth century as researchers recognized the potential for structural diversification through substituent introduction. The two opposing nitrogen atoms in the six-membered piperazine ring offer unique opportunities for chemical modification, providing a large polar surface area, relative structural rigidity, and multiple sites for hydrogen bonding interactions. These characteristics frequently result in enhanced water solubility, improved oral bioavailability, and favorable absorption, distribution, metabolism, and excretion properties.
Historical research efforts focused on developing synthetic methodologies that could efficiently introduce various functional groups onto the piperazine scaffold. The incorporation of tert-butyl carboxylate protecting groups became a standard strategy in synthetic chemistry, allowing for selective protection of nitrogen centers during multi-step synthetic sequences. This approach enabled chemists to build complex molecular architectures while maintaining synthetic flexibility.
The specific structural features present in this compound reflect decades of methodological advancement in heterocyclic chemistry. The benzylamino substituent represents a common pharmacophore found in numerous bioactive compounds, while the cyano group provides opportunities for further chemical transformation. The combination of these features in a single molecule demonstrates the sophisticated level of structural complexity achievable in modern piperazine chemistry.
Contemporary research in piperazine derivatives has expanded beyond traditional applications to encompass diverse therapeutic areas. Substituted derivatives of piperazine constitute a broad class of chemical compounds with important pharmacological properties, including compounds with antianginal, antidepressant, antihistamine, antiserotonergic, antipsychotic, and urological activities. This historical progression from simple anthelmintic agents to complex pharmaceutical intermediates illustrates the remarkable versatility of the piperazine scaffold in medicinal chemistry applications.
Role in Modern Medicinal Chemistry
This compound occupies a significant position in contemporary medicinal chemistry as both a synthetic intermediate and a representative example of advanced heterocyclic design principles. The compound exemplifies the modern approach to drug discovery, where complex molecular architectures are systematically constructed to optimize pharmacological properties and synthetic accessibility. Current research demonstrates that piperazine derivatives with similar structural complexity serve as valuable scaffolds for developing novel therapeutic agents across multiple disease areas.
The strategic incorporation of multiple functional groups within this compound reflects sophisticated understanding of structure-activity relationships in medicinal chemistry. The tert-butyl carboxylate group serves as an effective protecting group during synthetic transformations, while also providing favorable pharmacokinetic properties in biological systems. The benzylamino substituent contributes to the compound's potential for specific protein-target interactions, as benzyl groups are frequently found in bioactive molecules due to their ability to engage in favorable hydrophobic and aromatic interactions.
Modern synthetic approaches to piperazine derivatives like this compound utilize advanced coupling reactions and protecting group strategies. Research has demonstrated that Ugi three-component coupling reactions using benzyl isocyanate, benzaldehyde derivatives, and N-Boc-piperazine can efficiently access key intermediates for complex piperazine synthesis. Alternative synthetic methodologies employ AIBN-promoted bromination followed by nucleophilic displacement reactions to achieve similar structural complexity.
The cyano group present in this compound provides additional synthetic versatility, serving as a precursor for various functional group transformations including reduction to primary amines, hydrolysis to carboxylic acids, or cyclization reactions to form heterocyclic systems. This functional group diversity enables medicinal chemists to systematically explore structure-activity relationships and optimize compound properties for specific therapeutic applications.
Contemporary medicinal chemistry research emphasizes the importance of molecular properties that influence drug-like characteristics. Piperazine derivatives demonstrate favorable properties including enhanced water solubility, appropriate molecular weight ranges, and balanced lipophilic-hydrophilic character. The specific structural features of this compound align with established guidelines for pharmaceutical development, making it an attractive candidate for further optimization and biological evaluation.
Properties
IUPAC Name |
tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-23(2,3)29-22(28)27-14-12-26(13-15-27)21-11-7-10-20(19(21)16-24)25-17-18-8-5-4-6-9-18/h4-11,25H,12-15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVRDLGJYQOKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2C#N)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130141 | |
| Record name | 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-05-8 | |
| Record name | 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Boc-Protected Piperazine Intermediate
- Starting Materials: Commercially available piperazine or substituted piperazine derivatives.
- Reaction Conditions: The Boc protecting group is introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 0 °C, often in the presence of a base such as triethylamine to scavenge the generated acid.
- Procedure: The reaction mixture is stirred under nitrogen atmosphere and anhydrous conditions for 18 hours at room temperature. The product is isolated by washing with aqueous ammonium chloride, sodium bicarbonate, and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure.
Introduction of the 2-Cyanophenyl Group
- Key Step: The 2-cyanophenyl moiety is introduced by coupling the Boc-protected piperazine intermediate with a 2-cyanophenyl derivative.
- Methodology: This can be achieved via nucleophilic aromatic substitution or reductive amination using 3-cyanobenzaldehyde.
- Typical Conditions: Reductive amination is performed using the aldehyde and the piperazine derivative in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) in solvents like dichloromethane or acetonitrile.
- Purification: The reaction mixture is purified by silica gel column chromatography using hexanes/ethyl acetate (2:1) with 0.25% triethylamine to reduce tailing due to polar groups.
Attachment of the Benzylamino Group
- Approach: The benzylamino group is introduced by reacting the intermediate with benzylamine or benzylamine derivatives.
- Reaction Conditions: This step typically involves nucleophilic substitution or reductive amination under mild conditions to preserve the Boc group.
- Optimization: Reaction time, temperature, and stoichiometry are adjusted to maximize yield and minimize side reactions.
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection of Piperazine | Boc2O, triethylamine | Dichloromethane | 0 °C to rt, 18 h | >85 | Anhydrous, N2 atmosphere essential |
| Introduction of 2-Cyanophenyl | 3-cyanobenzaldehyde, NaBH(OAc)3 | Dichloromethane | Room temperature | ~59 | Purification via silica gel chromatography |
| Benzylamino Attachment | Benzylamine, mild base | Acetonitrile or DCM | Room temperature | Variable | Reaction monitored by TLC, purified by column |
- Silica gel column chromatography is the preferred method.
- Solvent systems typically involve hexanes and ethyl acetate mixtures, with triethylamine added to prevent adsorption issues due to polar functional groups such as cyano and carbamate.
- Challenges include polarity of intermediates leading to tailing and poor resolution; gradient elution or use of functionalized silica gels can improve separation.
- The Boc group plays a critical role in enhancing solubility and facilitating selective deprotection.
- The cyanophenyl group introduces electron-withdrawing effects that influence binding and metabolic stability.
- Optimizing reaction stoichiometry, temperature, and time significantly improves yields.
- Industrial synthesis may employ flow microreactor systems for enhanced efficiency and sustainability.
- All reactions are preferably conducted under inert atmosphere (N2) and anhydrous conditions to avoid side reactions and degradation.
| Preparation Stage | Key Reagents/Conditions | Purpose | Challenges/Considerations |
|---|---|---|---|
| Boc Protection | Boc2O, triethylamine, DCM, 0 °C to rt, 18 h | Protect piperazine nitrogen | Requires anhydrous, inert conditions |
| Cyanophenyl Introduction | 3-cyanobenzaldehyde, NaBH(OAc)3, DCM, rt | Introduce cyanophenyl moiety | Purification challenges due to polarity |
| Benzylamino Group Attachment | Benzylamine, mild base, acetonitrile or DCM, rt | Attach benzylamino substituent | Control reaction to avoid Boc deprotection |
| Purification | Silica gel chromatography, hexanes/ethyl acetate + triethylamine | Isolate pure product | Avoid tailing, optimize solvent system |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the benzylamino group, leading to the formation of various oxidized derivatives.
Reduction: The cyano group can be reduced to produce amines or other reduced forms.
Substitution: The aromatic ring and the piperazine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate or chromium trioxide. Reduction can be achieved with hydrogen gas over palladium on carbon (Pd/C) or using lithium aluminum hydride. Substitution reactions often require catalysts such as acid chlorides or bases like sodium hydride.
Major Products Formed: Oxidation of the benzylamino group may produce benzaldehyde derivatives. Reduction of the cyano group typically results in primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, creating a multitude of derivatives.
Scientific Research Applications
Therapeutic Applications
- Antidepressant Activity : Research indicates that piperazine derivatives, including this compound, exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine levels, which are critical neurotransmitters in mood regulation .
- Anticancer Properties : Preliminary studies suggest that tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate may possess anticancer properties by inhibiting specific cancer cell lines. Its ability to induce apoptosis in tumor cells has been documented, making it a candidate for further investigation in oncology .
- Neurological Disorders : The compound has shown promise in the treatment of neurological conditions due to its interaction with various neurotransmitter systems. Its potential as a neuroprotective agent is being explored, particularly in conditions like Alzheimer's disease and Parkinson's disease .
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, making it a potential candidate for treating autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis .
Study on Antidepressant Effects
A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The study concluded that the compound's mechanism may involve serotonin receptor modulation .
Anticancer Activity Assessment
In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against certain cancers .
Mechanism of Action
The compound's mechanism of action in a biological context often involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can facilitate binding to protein active sites, while the cyano group can participate in hydrogen bonding and electrostatic interactions. The piperazine ring enhances the compound's ability to traverse biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous piperazine-carboxylate derivatives.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
†Inferred from structural analogs in and .
Key Observations :
Core Structure Variability :
- The target compound and SS-3706 share a phenyl core, whereas 7g () and compound 7 () utilize pyrimidine and pyridine cores, respectively. Heterocyclic cores (e.g., pyridine) may enhance metabolic stability compared to phenyl derivatives .
Substituent Effects: The 3-benzylamino-2-cyano motif in the target compound is unique; most analogs feature single functional groups (e.g., 3-cyano in SS-3706 or 4-sulfonamide in compound 99). Compound 99 () incorporates a sulfonamide and benzyloxycarbonyl group, which are bulkier and more polar than the target’s substituents, possibly reducing cell permeability .
Synthetic Accessibility :
- The target compound and 7g () both require TFA-mediated deprotection, achieving 75% yields. In contrast, compound 99 () has a low 17% yield, reflecting synthetic challenges in introducing sulfonamide groups .
- Automated synthesis methods () achieve moderate yields (58%) for pyridine-based analogs, suggesting scalability advantages for simpler derivatives .
Biological Relevance: Piperazine-carboxylates with cyano groups (e.g., SS-3706) are frequently used as intermediates in kinase inhibitor development . Compound 7 () is part of a CSF1R-targeting radioligand, highlighting the role of piperazine derivatives in CNS drug discovery .
Research Findings and Implications
- SAR Insights: The benzylamino-cyano combination in the target compound may optimize interactions with hydrophobic pockets and hydrogen-bonding residues in target proteins, a hypothesis supported by SAR studies in and .
- Metabolic Stability : Pyridine- and pyrimidine-based analogs () exhibit enhanced stability over phenyl derivatives due to reduced oxidative metabolism .
- Synthetic Challenges : Multi-step syntheses for compounds like 99 () underscore the need for streamlined routes to improve yields for preclinical testing.
Biological Activity
Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate is a synthetic compound characterized by its complex structure, which includes a piperazine ring and a cyanophenyl moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H28N4O2
- Molecular Weight : Approximately 396.49 g/mol
- Melting Point : 166-168 °C
- CAS Number : 1242268-05-8
The presence of functional groups such as the piperazine ring and the carboxylate ester contributes to its reactivity and biological interactions.
Preliminary studies indicate that this compound exhibits various biological activities:
- Binding Affinity : The compound shows significant binding affinity to multiple biological targets, which may include receptors involved in neurotransmission and cell signaling pathways.
- Anticancer Activity : Initial testing suggests potential cytotoxic effects against various cancer cell lines, indicating its role as a candidate for anticancer drug development.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against several cancer cell lines (e.g., HCT-15). |
| Neurotransmitter Modulation | Potential modulation of neurotransmitter systems, though specific targets remain to be fully elucidated. |
| Antimicrobial Properties | Some derivatives have shown antimicrobial effects, suggesting broader pharmacological potential. |
Anticancer Studies
In a study assessing the anticancer properties of related compounds, tert-butyl derivatives demonstrated notable cytotoxicity against colon carcinoma cells (HCT-15) with IC50 values comparable to established chemotherapeutics. For instance:
- Compound Efficacy : Compounds structurally similar to this compound exhibited IC50 values ranging from 34 to >100 µM in various tumor models, indicating promising anticancer activity .
Neuropharmacological Research
Research focusing on the neuropharmacological effects of piperazine derivatives has indicated their potential as anxiolytic or antidepressant agents. The unique structural features of this compound may enhance its affinity for serotonin receptors, which are critical targets in mood regulation therapies.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | 288251-85-4 | 0.82 | Moderate anticancer activity |
| Tert-butyl 5-cyano-1H-indole-1-carboxylate | 475102-10-4 | 0.89 | Significant cytotoxicity |
| Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | 791846-40-7 | 0.85 | Enhanced receptor binding |
This table illustrates that while these compounds share structural characteristics, their biological activities can vary significantly due to differences in their substituents.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are reacted with halogenated aromatic precursors (e.g., bromo- or chloropyrimidines) in polar aprotic solvents like 1,4-dioxane or THF under reflux (110°C) for 12–24 hours. Potassium carbonate (K₂CO₃) is commonly used as a base to deprotonate the piperazine nitrogen, achieving yields up to 88.7% . Purification often involves vacuum filtration, solvent evaporation, and silica gel chromatography.
Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic proton signals (δ 7.0–8.5 ppm) confirm substitution patterns, while tert-butyl groups appear as singlets near δ 1.4 ppm .
- FT-IR : Stretching frequencies for nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups validate functional groups .
- LCMS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 341.1972) .
Q. What are the typical reaction conditions for functionalizing the piperazine ring?
- Methodological Answer : The piperazine nitrogen undergoes alkylation or acylation under mild conditions (0–25°C) using reagents like chloroacetyl chloride or ethyl bromoacetate. Anhydrous solvents (e.g., THF or DMF) and bases (e.g., NaH or Et₃N) prevent hydrolysis. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized in 72% yield at 0°C using THF and stirred for 2 hours .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with electron-withdrawing substituents (e.g., cyano or nitro groups)?
- Methodological Answer :
- Solvent Selection : High-polarity solvents (e.g., DMF) enhance solubility of electron-deficient intermediates.
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions .
- Temperature Control : Gradual heating (e.g., 80°C → 110°C) minimizes side reactions like decomposition .
- Evidence : A 59% yield was achieved for a cyanophenyl derivative using 3-cyanobenzaldehyde and mesitylene as an internal standard .
Q. How should contradictory data in literature regarding reaction pathways be addressed?
- Methodological Answer :
- Control Experiments : Replicate reported conditions with strict monitoring (e.g., TLC or LCMS) to identify byproducts.
- Kinetic Studies : Use variable-temperature NMR to track intermediate formation.
- Computational Validation : Density functional theory (DFT) calculations predict energetically favorable pathways. For example, crystallographic data (e.g., C–C bond lengths) from X-ray diffraction can validate proposed mechanisms .
Q. What strategies are effective for analyzing byproducts during piperazine functionalization?
- Methodological Answer :
- Chromatographic Separation : Use gradient elution (hexanes/EtOAc with 0.25% Et₃N) to resolve polar byproducts .
- Spectroscopic Fingerprinting : Compare ¹³C NMR shifts of isolated impurities with known databases.
- Case Study : Si-Trisamine treatment effectively removed unreacted aldehydes in automated synthesis workflows .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using software (e.g., Gaussian) to model transition states and electron density maps.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding) from crystallographic data to explain regioselectivity .
- Evidence : X-ray structures of tert-butyl diazoacetylpiperazine derivatives revealed steric effects influencing reaction sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
